4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

Anticancer Cytotoxicity Cell Cycle Arrest

For researchers facing assay variability from generic thiazole building blocks, this compound provides a validated solution. Its defined substitution pattern at the 4-position yields single-digit micromolar potency (IC₅₀ = 5.55 µM) against cancer cell lines, unlike lower-activity 5-substituted analogs. This ensures a reliable starting point for EGFR-TK inhibitor lead optimization. - Consistent Potency: IC₅₀ floor of 5.55 µM reduces the risk of potency erosion during derivatization. - High Purity: ≥98% specification minimizes impurity carryover, protecting yields in multi-step syntheses. - Rapid Deployment: Flexible batch sizes are stocked, eliminating custom synthesis delays for this specific regioisomer.

Molecular Formula C17H13NO2S
Molecular Weight 295.4 g/mol
CAS No. 383141-54-6
Cat. No. B112561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
CAS383141-54-6
Molecular FormulaC17H13NO2S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
InChIInChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
InChIKeyBTQFCFRWPGXGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde: Structural & Functional Baseline


4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde (CAS 383141-54-6) is a 4-substituted 1,3-thiazole-2-carbaldehyde derivative with the molecular formula C₁₇H₁₃NO₂S and a molecular weight of 295.36 g/mol . The compound features a thiazole ring substituted at the 4-position with a 4-(benzyloxy)phenyl moiety and bears a reactive aldehyde group at the 2-position . Its structure confers a calculated XLogP3 value of 3.9 and a topological polar surface area of 67.4 Ų , physicochemical parameters that inform its suitability as a building block in medicinal chemistry programs targeting receptor tyrosine kinases and anticancer applications .

Thiazole-2-carbaldehyde building block for kinase-targeted medicinal chemistry
Reactive aldehyde group enables condensation and library synthesis
4-(Benzyloxy)phenyl substitution modulates lipophilicity and cell permeability

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde: Irreplaceability vs. Analogs


The 4-position substituent identity on the thiazole-2-carbaldehyde scaffold directly governs both molecular recognition and downstream synthetic versatility. Compounds differing in this substitution pattern exhibit divergent potency ranges (e.g., 4-(4-benzyloxyphenyl) substitution yields IC₅₀ values as low as 5.55 µM versus 10–25 µM for 5-(m-tolyl) analogs) and distinct electronic environments that affect aldehyde reactivity in condensation reactions . Furthermore, the benzyloxy group confers a specific lipophilicity profile (XLogP3 = 3.9) that differs substantially from simpler aryl substituents, influencing partitioning behavior in both biological assays and purification workflows . Regioisomeric variants (e.g., thiazole-4-carbaldehyde isomers) may exhibit lower commercial purity specifications , further limiting their interchangeability in sensitive applications. Consequently, procurement decisions based on generic scaffold similarity without regard to these quantifiable differences risk compromising assay reproducibility and synthetic yield.

Substituent identity 4-Position aryl substitution changes may shift potency and physicochemical profile
Regioisomeric purity Regioisomeric analogs may carry lower commercial purity specifications, affecting multi-step synthesis yields
Supply availability Alternate regioisomers may require custom synthesis, delaying project timelines

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde: Key Differentiators


Anticancer Potency Advantage

In vitro cytotoxicity assays demonstrate that 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde exhibits IC₅₀ values ranging from 5.55 to 35.58 µM across multiple cancer cell lines . The lower bound of this range (5.55 µM) is approximately 1.8-fold more potent than the minimum IC₅₀ reported for the structurally related analog 5-(m-tolyl)thiazole-2-carbaldehyde (IC₅₀ range: 10–25 µM) . The compound induces G0/G1 phase cell cycle arrest in HepG-2 liver cancer cells, a mechanism consistent with its reported interaction with epidermal growth factor receptor tyrosine kinase (EGFR-TK) .

Cytotoxicity comparison
Reported
IC₅₀ range 5.55–35.58 µM vs 10–25 µM for 5-(m-tolyl) analog
Supports cell-model cytotoxicity endpoint review
Cross-study comparison; assay conditions may vary
Anticancer Cytotoxicity Cell Cycle Arrest

Commercial Purity Advantage

Multiple commercial vendors offer 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde with a specified purity of ≥98% . In contrast, the regioisomeric analog 2-(4-(benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS 885278-93-3) is commonly supplied at a 97% purity specification . This 1% absolute purity differential, while numerically modest, reflects more stringent manufacturing quality control for the target compound.

Purity specification
Head-to-head
≥98% vs 97% for regioisomer
Supports batch-to-batch consistency review
Vendor-reported; analytical method unspecified
Purity Procurement Quality Control

Lipophilicity Advantage

The calculated partition coefficient (XLogP3) for 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is 3.9 . This represents an approximately 3.0–3.3 log unit increase in lipophilicity compared to the unsubstituted thiazole-2-carbaldehyde core, which exhibits estimated LogP values ranging from 0.60 to 0.96 depending on the computational or experimental source [1] [2]. The elevated lipophilicity arises from the 4-(benzyloxy)phenyl substitution and is accompanied by a topological polar surface area of 67.4 Ų .

Lipophilicity (XLogP3)
Class-level
3.9 vs ~0.6–0.96 for unsubstituted core
Supports lipophilicity-based SAR interpretation
Calculated value; experimental LogP may differ
Lipophilicity Physicochemical Properties Medicinal Chemistry

Synthetic Accessibility Advantage

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde (CAS 383141-54-6) is maintained as a stock building block by multiple commercial suppliers, enabling procurement in flexible batch sizes without custom synthesis lead times . In contrast, its regioisomeric analog 2-(4-(benzyloxy)phenyl)thiazole-4-carbaldehyde (CAS 885278-93-3) is explicitly noted by at least one major database as requiring custom synthesis for availability, suggesting lower commercial stock prevalence [1].

Supply chain status
Context-dependent
Stock item with flexible batch sizes vs custom synthesis for regioisomer
Supports procurement timeline planning
Based on vendor listings; confirm availability before ordering
Synthetic Accessibility Supply Chain Procurement

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde: Application Scenarios


EGFR-Targeted Anticancer Lead Optimization

Based on the demonstrated IC₅₀ floor of 5.55 µM against cancer cell lines , this compound is suited for medicinal chemistry programs targeting EGFR-TK inhibition where initial lead compounds require single-digit micromolar potency as a starting point for further derivatization. The lower potency threshold compared to 5-(m-tolyl)thiazole-2-carbaldehyde (IC₅₀ ≥10 µM) provides an enhanced margin for potency erosion during subsequent synthetic modifications.

High-Purity Thiazole Building Block for Multi-Step Synthesis

The compound's commercial availability at ≥98% purity makes it appropriate for multi-step synthetic sequences where cumulative impurity carryover could significantly diminish final isolated yields. This purity specification offers a 1% absolute advantage over the 97% purity specification typical for the regioisomeric analog 2-(4-(benzyloxy)phenyl)thiazole-4-carbaldehyde .

SAR Studies of Lipophilic Modulation

With an XLogP3 value of 3.9 —approximately 3 log units higher than the unsubstituted thiazole-2-carbaldehyde core [1]—this compound serves as a useful probe for evaluating the impact of increased lipophilicity on target engagement, membrane permeability, and off-target promiscuity in systematic SAR campaigns.

Immediate Availability for Time-Sensitive Research

The compound's status as a stock building block with flexible batch size options supports research programs with compressed timelines where custom synthesis lead times for alternative regioisomers (e.g., 2-(4-(benzyloxy)phenyl)thiazole-4-carbaldehyde) [2] would delay project milestones.

Application
Selection Property
Validation Focus
EGFR-TK cell-model studies
Reported cytotoxicity endpoint range
Cytotoxicity and cell-cycle arrest endpoints
Multi-step synthesis building block
Purity specification consistency
Impurity carryover and yield review
Lipophilicity SAR studies
Reported lipophilicity profile
Membrane permeability and extraction behavior
Time-sensitive research procurement
Reported stock availability
Procurement timeline and scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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